molecular formula C12F24O4 B1295219 Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride CAS No. 27639-98-1

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride

Cat. No. B1295219
CAS RN: 27639-98-1
M. Wt: 664.09 g/mol
InChI Key: IIYQDKPSLAINNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of perfluorinated compounds often involves the use of transfer reagents and the presence of fluoride ions. For instance, per- and polyfluoroaryl mono- and disiloxanes have been used as transfer reagents in the synthesis of highly fluorinated mono- and diethers . Additionally, trimethylsilyl esters have been fluorinated using sulfuryl chloride fluoride to produce phosphorofluoridates of high purity, demonstrating a chemoselective and efficient method for synthesizing such compounds . These methods highlight the synthetic versatility and the potential for creating a wide array of perfluorinated compounds, including the one of interest.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of multiple fluorine atoms attached to carbon, which significantly affects their chemical behavior. For example, the reaction of alicyclic perfluoroimines with trimethyl (pentafluorophenyl) silane in the presence of fluoride anion leads to various substitution patterns, indicating the influence of the perfluorinated structure on reactivity . The molecular structure of these compounds is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Perfluorinated compounds participate in a variety of chemical reactions. The reaction of trifluoronitrosomethane with trifluoroacryloyl fluoride, for example, yields a copolymer and a small amount of a perfluorinated oxazetidine derivative . These reactions demonstrate the reactivity of perfluorinated compounds and their potential to form complex structures with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are largely determined by their high fluorine content. These compounds exhibit low surface tension and can significantly reduce the surface tension of organic solvents . The presence of fluorine imparts unique properties such as high thermal stability and chemical resistance, making these compounds suitable for various industrial applications. The study of perfluorooctanesulfonate and related fluorochemicals in human blood from several countries also provides insight into the persistence and bioaccumulation potential of these compounds .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Alicyclic Perfluoroimines Reactions : Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is involved in reactions with alicyclic perfluoroimines, demonstrating its potential in creating various substituted compounds through such interactions (Nishida, Ono, & Abe, 2000).

  • Synthesis of Fluorinated Tertiary Thio- and Selenoethers : This compound has been used in reactions with sulfenyl or selenenyl chloride, resulting in fluorinated tertiary thio- and selenoethers, showcasing its versatility in synthetic chemistry (Suzuki, Satake, Uno, & Shimizu, 1987).

Material Science and Surface Treatments

  • Modified Surface Wettability : In material science, the compound is used to modify surface properties, such as creating surfaces with controlled wettability, ranging from superamphiphobic to superoleophobic–superhydrophilic characteristics. This application is crucial in the development of advanced materials for oil and water separation (Saito et al., 2016).

  • Fluorocarbon Surfactants Synthesis : The compound plays a role in synthesizing fluorocarbon surfactants, which have applications in reducing surface tensions of organic solvents, indicating its importance in industrial applications (Han, Zhang, Li, & Li, 2009).

Environmental Impact Studies

  • Perfluorochemicals in Human Blood : Studies involving perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride also encompass environmental and health impact assessments. Research has been conducted on the occurrence of similar perfluorochemicals in human blood, highlighting the need to understand the environmental and health impacts of these compounds (Kannan et al., 2004).

Safety And Hazards

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is corrosive and causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F24O4/c13-1(37)2(14,6(19,20)21)38-11(33,34)4(17,8(25,26)27)40-12(35,36)5(18,9(28,29)30)39-10(31,32)3(15,16)7(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYQDKPSLAINNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880242
Record name Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride

CAS RN

27639-98-1
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27639-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propoxy)-
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Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-
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Record name Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27639-98-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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